4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine
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Overview
Description
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions. For example, the 1,2,3-triazole ring system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure. For 1,2,3-triazoles, these properties can vary widely. For example, 4-Methyl-1H-1,2,3-triazole has a molecular formula of C3H5N3 and an average mass of 83.092 Da .Scientific Research Applications
Synthesis and Characterization
- Novel Synthesis Methods : Research has developed novel synthesis methods for 1,2,4-triazole derivatives, showcasing their antimicrobial activities. This includes compounds synthesized from ester ethoxycarbonylhydrazones with primary amines and Schiff base derivatives obtained through multistep reactions involving morpholine or methyl piperazine as amine components (Bektaş et al., 2010).
- Structural Analysis : Experimental and theoretical analyses have been conducted on biologically active 1,2,4-triazole derivatives, exploring intermolecular interactions through crystallography and quantum mechanical calculations (Shukla et al., 2014).
Biological Activities
- Antimicrobial and Free Radical Scavenging Activities : A one-pot synthesis approach has been utilized to produce novel 1,2,3-triazole derivatives showing significant in vitro antibacterial and free radical scavenging activities, highlighting their potential in developing new therapeutic agents (Sreerama et al., 2020).
- Corrosion Inhibition : The corrosion inhibition performance of a structurally well-defined 1,2,3-triazole derivative on mild steel in acidic environments has been studied, revealing high efficiency and suggesting potential applications in corrosion prevention (Hrimla et al., 2021).
Environmental and Safety Studies
- Environmental Persistence : Benzotriazoles, including those with structures related to the compound , have been identified as polar and poorly degradable pollutants in water, necessitating studies on their occurrence and removal to address environmental safety concerns (Reemtsma et al., 2010).
Mechanism of Action
Target of Action
Triazole compounds, which include 4-(1-methyl-1h-1,2,3-triazole-4-carbonyl)thiomorpholine, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their diverse biological activities.
Mode of Action
Triazole compounds are known to bind readily in biological systems due to their two carbon and three nitrogen atoms . This allows them to interact with various enzymes and receptors, leading to changes in cellular processes.
Biochemical Pathways
Triazole compounds are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Future Directions
The future directions in the research and development of triazole compounds are vast, given their wide range of biological activities. They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSKKMMXLVTWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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